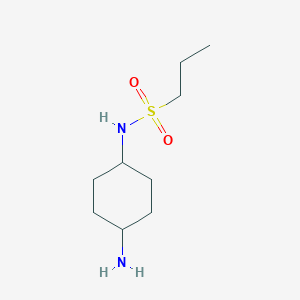
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid
Übersicht
Beschreibung
The compound “3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, particularly the 5,6-dimethyl-1H-benzimidazol-1-yl group, is a common feature in a variety of important biomolecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzimidazole ring attached to a propanoic acid group at the 3-position of the ring. The benzimidazole ring would have methyl groups at the 5 and 6 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its structure. For example, as a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the benzimidazole ring could contribute to its stability and possibly make it aromatic .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
- A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized, demonstrating promising antimicrobial activity against various microorganisms and prominent radical scavenging and ferrous ion chelating activity. These compounds were derived from reactions involving 2-amino-5,6-dimethyl-1H-benzimidazole with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, showcasing their potential in biological applications (Sindhe et al., 2016).
Structural Studies
- The crystal structure of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole was analyzed, revealing its T-shaped configuration and the interactions within the crystal, offering insights into the structural characteristics of benzimidazole derivatives (Geiger & Isaac, 2014).
CO2 Reduction Catalysis
- In an aqueous solution, a complex containing a 2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid moiety demonstrated efficient photocatalysis of CO2 reduction to CO under visible-light irradiation, indicating potential environmental and industrial applications (Nakada et al., 2016).
Vibrational Spectroscopy and Molecular Docking Studies
- Vibrational spectroscopy and quantum computational studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid provided insights into its optimized geometrical structure, electronic, and vibrational features, including potential NLO characteristics and drug action through molecular docking studies, indicating its utility in material science and pharmacology (Khanum et al., 2022).
Synthesis and Biological Evaluation
- Novel 1-((indol-3-yl)methyl)-1H-imidazolium salts were synthesized and evaluated for their cytotoxic activity against human tumor cell lines, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Xu et al., 2014).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEILEAEOHKIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1461244.png)





![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)




![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

